molecular formula C14H16N2O3S B3098657 Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate CAS No. 134074-43-4

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

Cat. No.: B3098657
CAS No.: 134074-43-4
M. Wt: 292.36 g/mol
InChI Key: HYGKDUJVCFVEKR-UHFFFAOYSA-N
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Description

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a methyl group, and a thioxo-diazinecarboxylate moiety

Preparation Methods

The synthesis of Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenyl isocyanate with appropriate precursors under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate include other thioxo-diazine derivatives and methoxyphenyl compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, 2-methoxyphenyl isocyanate is a related compound with different reactivity and applications .

Properties

IUPAC Name

methyl 4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-11(13(17)19-3)12(16-14(20)15-8)9-6-4-5-7-10(9)18-2/h4-7,12H,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKDUJVCFVEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=CC=C2OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125605
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134074-43-4
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134074-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-4-(2-methoxyphenyl)-6-methyl-2-thioxo-5-pyrimidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
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Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate
Reactant of Route 6
Methyl 2-(2-methoxyphenyl)-6-methyl-4-thioxo-2H,3H,5H-3,5-diazinecarboxylate

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